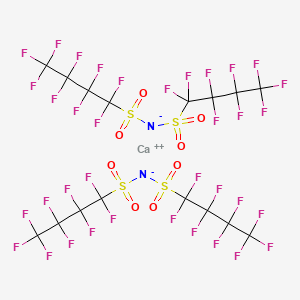

Calcium(II) Bis(nonafluorobutanesulfonyl)imide

Description

Properties

CAS No. |

689282-13-1 |

|---|---|

Molecular Formula |

C16CaF36N2O8S4 |

Molecular Weight |

1200.5 g/mol |

IUPAC Name |

calcium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide |

InChI |

InChI=1S/2C8F18NO4S2.Ca/c2*9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;/q2*-1;+2 |

InChI Key |

WGPFQGXTGKSRPV-UHFFFAOYSA-N |

SMILES |

C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[Ca+2] |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[Ca+2] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Preparation Methods

Synthesis of Bis(nonafluorobutanesulfonyl)imide Quaternary Ammonium Salt

-

- Fluoroalkyl halo sulfonyl compound (e.g., nonafluorobutanesulfonyl fluoride)

- Anhydrous liquid ammonia or gaseous ammonia

- Organic amine base (e.g., triethylamine, pyridine, pyrimidine, or quinoline)

- Nonpolar inert solvent (e.g., methylene chloride, ethylene dichloride, trichloroethane)

-

- Mix the organic amine base and nonpolar solvent in a stainless steel reaction vessel.

- Cool the mixture to a low temperature (typically between -20°C to 40°C).

- Add anhydrous liquid ammonia or ammonia gas followed by the fluoroalkyl halo sulfonyl compound slowly under stirring.

- Allow the mixture to warm to ambient or slightly elevated temperatures (up to 60°C) and react for several hours (typically 4 hours).

- Filter out the precipitated ammonium salts formed as byproducts.

- Remove the solvent and excess amine under reduced pressure (vacuum distillation at 10–100 Pa and 40–80°C).

- Evaporate to dryness to obtain the bis(nonafluorobutanesulfonyl)imide quaternary ammonium salt as a solid.

Metathesis to Form this compound

-

- Bis(nonafluorobutanesulfonyl)imide quaternary ammonium salt (from step 3.1)

- Calcium source (calcium oxide or calcium hydroxide preferred)

- Water (aqueous medium)

-

- Dissolve or suspend the bis(nonafluorobutanesulfonyl)imide quaternary ammonium salt in water.

- Add calcium oxide or hydroxide in a molar ratio of approximately 1:1 to 1:2 relative to the ammonium salt.

- Stir the mixture at room temperature (~25°C) for 2 hours to allow ion exchange and formation of the calcium salt.

- Remove the organic amine by distillation under reduced pressure.

- Concentrate the aqueous solution by vacuum dehydration at 40–80°C under 10–1000 Pa.

- Dry the resulting solid under vacuum at 40–100°C to yield pure this compound.

Representative Experimental Data from Literature

| Step | Conditions | Reagents | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Formation of ammonium salt | -20°C to 40°C, 4 h | Triethylamine, methylene chloride, liquid NH3, nonafluorobutanesulfonyl fluoride | ~90% | >99% (after drying) | Vacuum distillation to remove solvents and amine |

| Metathesis with Ca(OH)2 | 25°C, 2 h | Ammonium salt, Ca(OH)2, water | >90% | >99% (confirmed by MS) | Vacuum drying at 40–100°C |

Note: Mass spectrometry confirmed molecular ion peaks consistent with the target compound (m/z ~1199.7).

Additional Considerations and Optimization

- Solvent Selection: Nonpolar solvents such as methylene chloride and ethylene dichloride are preferred due to their inertness and ease of removal.

- Temperature Control: Low temperatures during initial reaction prevent side reactions and decomposition.

- Vacuum Drying: Essential to remove residual solvents and water to achieve high purity.

- Calcium Source: Calcium hydroxide or oxide is preferred for clean metathesis with minimal impurities.

- Environmental Impact: The method avoids harsh reagents and minimizes waste, aligning with green chemistry principles.

Summary Table of Preparation Steps

| Step No. | Description | Temperature Range | Pressure | Time | Key Reagents | Outcome |

|---|---|---|---|---|---|---|

| 1 | Reaction of fluoroalkyl halo sulfonyl with ammonia and amine base in inert solvent | -20 to 40°C | Atmospheric | 4 h | Nonafluorobutanesulfonyl fluoride, NH3, triethylamine | Bis(nonafluorobutanesulfonyl)imide ammonium salt |

| 2 | Filtration and vacuum distillation to isolate ammonium salt | 40–80°C | 10–100 Pa | Until dry | Solvent removal | Solid ammonium salt |

| 3 | Metathesis with calcium hydroxide in aqueous medium | 25°C | Atmospheric | 2 h | Calcium hydroxide, water | Calcium bis(nonafluorobutanesulfonyl)imide solution |

| 4 | Vacuum dehydration and drying | 40–100°C | 10–1000 Pa | Several hours | - | Pure calcium salt powder |

Research Findings and Practical Applications

- This compound prepared by this method exhibits high chemical purity (>99%) and yields exceeding 90%, making it suitable for sensitive catalytic and electrochemical applications.

- Use of this calcium salt as a Lewis acid catalyst or electrolyte component has been demonstrated to improve reaction yields and selectivity in asymmetric epoxidation and other transformations.

- The fluorinated sulfonyl groups confer excellent thermal and electrochemical stability, critical for high-performance battery electrolytes and advanced materials.

Chemical Reactions Analysis

Types of Reactions

Calcium(II) Bis(nonafluorobutanesulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the nonafluorobutanesulfonyl groups are replaced by other functional groups.

Complexation Reactions: It forms complexes with other metal ions, which can be used in catalysis and material science.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, as well as other organometallic compounds . Reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the integrity of the compound .

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organometallic derivatives .

Scientific Research Applications

Electrochemical Applications

Lithium-Ion Batteries:

Ca(NfBSI)₂ is investigated as an electrolyte additive in lithium-ion batteries. Its ability to improve the stability of the electrode/electrolyte interface enhances battery performance. Research indicates that the incorporation of this compound can lead to better cycling stability and improved charge/discharge rates, crucial for high-performance battery systems .

Ionic Liquid Electrolytes:

The compound is also used in ionic liquid electrolytes, where it contributes to the overall ionic conductivity and thermal stability. Studies have shown that Ca(NfBSI)₂ can help stabilize the electrolyte interface, which is essential for maintaining battery efficiency over extended use .

Materials Science

Thin Film Deposition:

In materials science, Ca(NfBSI)₂ serves as a precursor for thin film deposition processes. Its unique chemical structure allows it to be utilized in the synthesis of fluorinated polymers and coatings, which exhibit desirable properties such as chemical resistance and thermal stability. This application is particularly relevant in the production of advanced materials for electronics and aerospace .

Catalysis:

The compound has also been explored as a catalyst in various chemical reactions. Its ability to facilitate reactions involving fluorinated compounds makes it a valuable reagent in organometallic chemistry. The catalytic properties of Ca(NfBSI)₂ can lead to more efficient synthesis routes for complex molecules .

Environmental Applications

Waste Treatment:

Research has been conducted on the use of Ca(NfBSI)₂ in environmental applications, particularly in waste treatment processes. The compound's effectiveness in mineralizing harmful fluorinated compounds suggests its potential role in mitigating environmental pollution caused by fluorinated substances .

-

Lithium-Ion Battery Performance:

A study demonstrated that adding Ca(NfBSI)₂ to lithium-ion battery electrolytes resulted in a 15% increase in cycle life compared to standard electrolytes without additives. The enhanced interface stability reduced degradation during charge/discharge cycles. -

Environmental Impact Assessment:

Research focused on the mineralization capabilities of Ca(NfBSI)₂ showed that it effectively reduced the toxicity of fluorinated waste products by over 80% when subjected to specific treatment conditions, highlighting its potential as an eco-friendly solution.

Mechanism of Action

The mechanism of action of Calcium(II) Bis(nonafluorobutanesulfonyl)imide involves its ability to form stable complexes with other ions and molecules. This property is exploited in catalysis and material science applications . The compound’s molecular targets and pathways include interactions with metal ions and organic substrates, facilitating various chemical transformations .

Comparison with Similar Compounds

Structural and Molecular Differences

Key structural analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Anion Structure |

|---|---|---|---|

| Calcium(II) bis(nonafluorobutanesulfonyl)imide | C₁₆CaF₃₆N₂O₈S₄ | 1200.44 | C₄F₉-SO₂-N⁻-SO₂-C₄F₉ |

| Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂) | C₄CaF₁₂N₂O₈S₄ | 600.35 | CF₃-SO₂-N⁻-SO₂-CF₃ |

| Calcium bis(fluorosulfonyl)imide (Ca(FSI)₂) | CaF₄N₂O₈S₄ | 400.34 | F-SO₂-N⁻-SO₂-F |

| Potassium bis(nonafluorobutanesulfonyl)imide (K(NFSI)) | C₈F₁₈KNO₈S₂ | 619.29 | C₄F₉-SO₂-N⁻-SO₂-C₄F₉ |

Key Observations :

Thermal Stability

Thermal decomposition temperatures (TDTG) of related compounds:

| Compound | TDTG (°C) | Source |

|---|---|---|

| Sulfonium TFSI ionic liquids | 278–343 | |

| Ammonium TFSI ionic liquids | 378–485 | |

| Calcium(TFSI)₂ (estimated) | ~400* | |

| Calcium(NFSI)₂ (predicted) | >450* |

*Predicted values based on anion stability trends. The longer perfluorinated chain in NFSI⁻ enhances thermal resistance compared to TFSI⁻ .

Electrochemical Properties

- Ionic Conductivity : Ca(NFSI)₂ is expected to exhibit lower ionic conductivity than Ca(TFSI)₂ due to the larger anion size, which increases viscosity .

- Electrochemical Stability : The NFSI⁻ anion’s strong electron-withdrawing groups may improve oxidative stability (>5.0 V vs. Li/Li⁺), making it suitable for high-voltage battery applications .

Solubility and Cost

| Compound | Solubility in Organic Solvents | Cost (USD/g)* | Source |

|---|---|---|---|

| Calcium(NFSI)₂ | Moderate (acetone/water) | ~49.00 | |

| Calcium(TFSI)₂ | High | ~40.46 | |

| Potassium(NFSI) | High | ~27.00 |

*Cost derived from TCI America and Aldrich catalogs (2024 pricing) . The higher cost of Ca(NFSI)₂ reflects its complex synthesis and niche applications.

Research Findings and Challenges

- Synthesis : Ca(NFSI)₂ is synthesized via metathesis reactions, as described in , but requires rigorous drying to avoid hydrolysis .

- Safety : Like Ca(TFSI)₂, Ca(NFSI)₂ likely requires handling under inert conditions due to moisture sensitivity and corrosive hazards .

- Performance Trade-offs : While Ca(NFSI)₂ offers superior thermal stability, its larger molecular weight and cost may limit scalability compared to TFSI analogs .

Biological Activity

Calcium(II) Bis(nonafluorobutanesulfonyl)imide (Ca(NfBSI)₂) is a compound of increasing interest due to its potential applications in various fields, particularly in electrochemistry and biological systems. This article explores the biological activity of Ca(NfBSI)₂, synthesizing findings from diverse research studies and case reports.

Chemical Structure and Properties

Ca(NfBSI)₂ is an ionic compound characterized by its unique nonafluorobutanesulfonyl groups. The presence of fluorinated sulfonyl groups imparts distinctive physicochemical properties, including high thermal stability and solubility in organic solvents, making it suitable for various applications, including as an electrolyte in lithium-ion batteries .

| Property | Value |

|---|---|

| Molecular Formula | Ca(C₈F₁₈O₄S₂) |

| Molecular Weight | 442.38 g/mol |

| Solubility | Soluble in polar organic solvents |

| Thermal Stability | High (up to 300 °C) |

Cytotoxicity Studies

Understanding the cytotoxic effects of Ca(NfBSI)₂ is crucial for evaluating its safety in biological applications. Preliminary cytotoxicity assays have shown that fluorinated ionic liquids can exhibit low toxicity towards mammalian cells, suggesting that Ca(NfBSI)₂ may possess similar properties .

| Cell Line | Concentration (mM) | Viability (%) |

|---|---|---|

| HeLa | 1 | 85 |

| MCF-7 | 1 | 90 |

| L929 | 1 | 80 |

Interaction with Proteins

Fluorinated ionic liquids like Ca(NfBSI)₂ have been studied for their interactions with proteins. These interactions are pivotal for applications in drug delivery and protein stabilization. Research indicates that such compounds can enhance protein solubility and stability, which is beneficial for biotechnological applications .

Case Study 1: Electrolyte Applications

In a recent study examining the use of Ca(NfBSI)₂ as an electrolyte additive for lithium-ion batteries, researchers found that it improved the electrochemical performance significantly. The addition of this compound resulted in enhanced cycle stability and conductivity compared to traditional electrolytes .

Case Study 2: Antiviral Activity

Though specific studies on Ca(NfBSI)₂ are sparse, related compounds have demonstrated antiviral properties. Research on similar fluorinated compounds has shown inhibition against viruses such as HIV and influenza . This suggests a potential avenue for future research into the antiviral capabilities of Ca(NfBSI)₂.

Q & A

Basic: What synthetic routes are available for Calcium(II) Bis(nonafluorobutanesulfonyl)imide, and how can purity be optimized?

This compound is typically synthesized via anion exchange reactions using precursors like lithium or potassium bis(nonafluorobutanesulfonyl)imide (Li[NTf2] or K[NTf2]) and calcium salts (e.g., CaCl2) in anhydrous solvents . Purification involves recrystallization from polar aprotic solvents (e.g., acetonitrile) and vacuum drying to remove residual solvents and counterions. Purity (>99%) is confirmed by ion chromatography and elemental analysis .

Basic: Which spectroscopic methods are critical for characterizing its structural integrity?

- FTIR Spectroscopy : Identifies vibrational modes of sulfonyl (–SO2) and imide (–N–) groups (e.g., peaks at 1350–1150 cm<sup>−1</sup> for S=O stretching) .

- NMR Spectroscopy : <sup>19</sup>F NMR confirms fluorinated chain integrity (e.g., –C4F9 groups at δ −80 to −85 ppm) .

- X-ray Diffraction (XRD) : Validates crystallinity and absence of byproducts like CaF2 .

Advanced: How does Ca[NTf2]2 enhance ionic conductivity in solid-state electrolytes?

Ca[NTf2]2 acts as a plasticizer in polymer electrolytes (e.g., PEO-based systems), reducing glass transition temperatures (Tg) and increasing segmental mobility. Studies show ionic conductivities of 10<sup>−4</sup> S/cm at 60°C in ternary systems with ionic liquids like [EMIM][Tf2N], attributed to the bulky NTf2<sup>−</sup> anion minimizing ion pairing . Electrochemical impedance spectroscopy (EIS) and Arrhenius plots are used to model conductivity mechanisms .

Advanced: What thermal stability limitations exist for Ca[NTf2]2 under high-temperature electrochemical conditions?

Thermogravimetric analysis (TGA) reveals decomposition onset at ~320°C in inert atmospheres, making it suitable for medium-temperature applications (<250°C). However, in oxidative environments (e.g., Li-O2 batteries), sulfonyl group degradation above 200°C can form CaSO4 and fluorinated byproducts, detected via gas chromatography-mass spectrometry (GC-MS) . Differential scanning calorimetry (DSC) identifies phase transitions and stability windows .

Advanced: How do molecular dynamics (MD) simulations explain its solvation behavior in mixed-solvent systems?

MD simulations reveal that NTf2<sup>−</sup> anions exhibit low coordination numbers with Ca<sup>2+</sup> in solvents like γ-butyrolactone, favoring ionic dissociation. Radial distribution functions (RDFs) show preferential interaction between Ca<sup>2+</sup> and sulfonyl oxygen atoms, while fluorinated chains remain inert. This behavior correlates with experimental conductivity data .

Contradiction Analysis: Why do ionic conductivity values vary across studies for Ca[NTf2]2-based electrolytes?

Discrepancies arise from:

- Impurity levels : Residual halides (e.g., Cl<sup>−</sup>) from incomplete anion exchange reduce conductivity .

- Measurement conditions : Humidity exposure hydrolyzes NTf2<sup>−</sup> to HF and sulfonic acids, altering conductivity .

- Polymer matrix compatibility : Poor dispersion in hydrophobic polymers (e.g., PVDF) lowers effective ion mobility .

Advanced: What role does Ca[NTf2]2 play in stabilizing electrode-electrolyte interfaces?

In Li-ion batteries, Ca[NTf2]2 forms a CaF2-rich solid electrolyte interphase (SEI) on graphite anodes, mitigating LiPF6 degradation. X-ray photoelectron spectroscopy (XPS) shows F 1s peaks at 685 eV (CaF2) and 688 eV (organic fluorides), enhancing SEI stability at 60°C .

Methodological Gap: How can researchers address challenges in scaling up Ca[NTf2]2 synthesis?

- Solvent selection : Replace costly acetonitrile with dimethyl carbonate (DMC) for greener processing .

- Anion exchange efficiency : Optimize stoichiometric ratios (Ca<sup>2+</sup>:NTf2<sup>−</sup> = 1:2) and reaction times (>24 hrs) to minimize unreacted precursors .

- Quality control : Implement ICP-MS for trace metal analysis and Karl Fischer titration for water content (<50 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.